Terramycin

Description

Properties

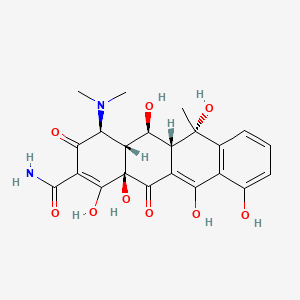

IUPAC Name |

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFJMIVZYSDULZ-PXOLEDIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2058-46-0 (mono-hydrochloride), 6153-64-6 (di-hydrate), 6153-65-7 (di-hydrochloride salt, di-hydrate), 64038-91-1 (sulfate (2:1)), 69766-62-7 (hydrochloride salt), 7179-50-2 (calcium (1:1) salt) |

Source

|

| Record name | Oxytetracycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |

Source

|

| Record name | Oxytetracycline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16332 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

47 [ug/mL] (The mean of the results at pH 7.4), For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page., SLIGHTLY SOL IN ALCOHOL, In water, 3.13X10+2 mg/L at 25 °C |

Source

|

| Record name | SID855768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Oxytetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00595 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYTETRACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.634 at 20 °C |

Source

|

| Record name | OXYTETRACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-yellow crystals or needles from aqueous MeOH, Pale yellow to tan, crystalline powder | |

CAS No. |

79-57-2, 7179-50-2, 15251-48-6 |

Source

|

| Record name | Oxytetracycline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxytetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00595 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, (4S,4aR,5S,5aR,6S,12aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxytetracycline calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxytetracycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-, calcium salt, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYTETRACYCLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLF0D9077S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXYTETRACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

184.5 °C |

Source

|

| Record name | Oxytetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00595 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OXYTETRACYCLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3145 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Terramycin (Oxytetracycline): A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Abstract

Terramycin®, the brand name for oxytetracycline, is a broad-spectrum antibiotic belonging to the tetracycline class, first isolated from Streptomyces rimosus.[1] For decades, it has been a cornerstone in treating a variety of bacterial infections in both human and veterinary medicine.[2][3] This technical guide provides an in-depth analysis of this compound's spectrum of activity against clinically relevant gram-positive bacteria. We will explore its molecular mechanism of action, detail its efficacy against key pathogens, discuss the prevalent mechanisms of resistance, and provide standardized protocols for susceptibility testing. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of oxytetracycline's role in combating gram-positive bacterial infections.

Introduction: The Enduring Relevance of Tetracyclines

Since their discovery in the mid-20th century, tetracycline antibiotics have been indispensable in the global fight against infectious diseases. Oxytetracycline, approved in 1950, quickly became a vital therapeutic agent due to its broad-spectrum activity, oral bioavailability, and favorable safety profile. While the emergence of antibiotic resistance has challenged the utility of many classic antibiotics, a thorough understanding of their specific activities and the underlying resistance mechanisms is crucial for their continued effective use and for the development of next-generation therapeutics. This guide focuses specifically on the interaction of oxytetracycline with gram-positive bacteria, a diverse group of organisms responsible for a significant burden of community-acquired and nosocomial infections.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for oxytetracycline is the inhibition of protein synthesis in bacteria.[2][4] This bacteriostatic effect is achieved through a specific and high-affinity binding to the bacterial 30S ribosomal subunit.[2][4]

The process can be broken down into the following key steps:

-

Entry into the Bacterial Cell: In gram-positive bacteria, oxytetracycline traverses the peptidoglycan cell wall and cytoplasmic membrane to reach its intracellular target.

-

Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, oxytetracycline binds to the 16S rRNA of the 30S ribosomal subunit. This binding sterically hinders the docking of aminoacyl-tRNA to the A-site of the ribosome-mRNA complex.[2]

-

Termination of Peptide Elongation: By preventing the attachment of aminoacyl-tRNA, oxytetracycline effectively halts the addition of new amino acids to the growing polypeptide chain.[2]

-

Bacteriostatic Effect: The cessation of protein synthesis prevents the bacteria from producing essential proteins required for growth and replication, leading to a bacteriostatic effect.[1]

It is important to note that while generally considered bacteriostatic, bactericidal activity has been observed against certain organisms and isolates in vitro.

Caption: Mechanism of action of this compound (Oxytetracycline).

Spectrum of Activity Against Key Gram-Positive Pathogens

This compound exhibits activity against a wide array of gram-positive bacteria. However, the prevalence of acquired resistance has led to variability in its effectiveness. The following table summarizes the in vitro activity of oxytetracycline against several clinically significant gram-positive species, presented as Minimum Inhibitory Concentration (MIC) ranges. MIC values are a critical measure of an antibiotic's potency, with lower values indicating greater efficacy.

| Gram-Positive Pathogen | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | General Susceptibility |

| Staphylococcus aureus | 0.4 - 128 | 0.4 - 128 | Varies significantly with resistance. Some studies show synergistic effects with other compounds.[5][6] |

| Streptococcus pneumoniae | 8.7% - 24.3% resistance | Global resistance percentages vary. Penicillin resistance is a growing concern.[7] | |

| Enterococcus faecalis | >64 - 128 | >64 - 128 | High resistance rates are common.[8][9] |

| Bacillus anthracis | ≤0.015 - 0.5 | Generally susceptible.[10][11] | |

| Listeria monocytogenes | 0.5 - 8 | Generally susceptible, but resistance can occur.[12][13] | |

| Clostridium perfringens | 0.32 - 8 | ≥ 8 | Susceptibility varies; resistance is common in some animal isolates.[14][15] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values are compiled from various studies and can vary based on geographic location and the source of the isolates.

Mechanisms of Resistance in Gram-Positive Bacteria

The clinical utility of this compound is significantly impacted by the acquisition of resistance genes. These genes are often located on mobile genetic elements like plasmids and transposons, facilitating their spread among bacterial populations. The three primary mechanisms of resistance to tetracyclines in gram-positive bacteria are:

-

Efflux Pumps: This is the most common resistance mechanism.[16] Efflux pumps are membrane-associated proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[17]

-

Ribosomal Protection: Ribosomal protection proteins (RPPs) bind to the bacterial ribosome and dislodge tetracycline from its binding site, allowing protein synthesis to resume.[17]

-

Enzymatic Inactivation: This is a less common mechanism where an enzyme chemically modifies and inactivates the tetracycline molecule.

Caption: Mechanisms of resistance to this compound.

Methodologies for Antimicrobial Susceptibility Testing (AST)

Accurate determination of bacterial susceptibility to oxytetracycline is essential for appropriate clinical use and for surveillance of resistance trends. Standardized methods for AST are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution

This method is considered the gold standard for determining the MIC of an antibiotic.

Protocol:

-

Prepare Inoculum: Culture the bacterial isolate on an appropriate agar medium and suspend colonies in a sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Prepare Antibiotic Dilutions: Prepare a series of two-fold dilutions of oxytetracycline in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, supplement the broth with lysed horse blood.[12]

-

Inoculation: Inoculate each well of a microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of oxytetracycline that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer)

This is a qualitative method that categorizes an isolate as susceptible, intermediate, or resistant.

Protocol:

-

Prepare Inoculum: Prepare a bacterial inoculum as described for broth microdilution.

-

Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.

-

Apply Antibiotic Disk: Place a paper disk impregnated with a standard amount of oxytetracycline (typically 30 µg) onto the agar surface.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the disk.

-

Interpret Results: Compare the zone diameter to the established breakpoints from CLSI or EUCAST to determine the susceptibility category.

Etest

The Etest is a gradient diffusion method that provides a quantitative MIC value.

Protocol:

-

Prepare Inoculum and Inoculate Plate: Follow the same procedure as for the disk diffusion method.

-

Apply Etest Strip: Place a plastic Etest strip, which has a predefined gradient of oxytetracycline, onto the agar surface.

-

Incubation: Incubate the plate under the same conditions as the other methods.

-

Read MIC: The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound (oxytetracycline) remains a significant antibiotic with a well-defined mechanism of action against gram-positive bacteria. Its efficacy is, however, challenged by the widespread dissemination of resistance genes. A comprehensive understanding of its spectrum of activity, coupled with accurate and standardized susceptibility testing, is paramount for its judicious use in clinical and research settings. Continuous surveillance of resistance patterns and further research into overcoming resistance mechanisms will be crucial in preserving the utility of this important class of antibiotics.

References

-

Grossman, T. H. (2016). Tetracycline Antibiotics and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(4), a025387. [Link]

-

Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232–260. [Link]

-

Kwiecińska-Piróg, J., et al. (2023). Listeria monocytogenes Isolates from Meat Products and Processing Environment in Poland Are Sensitive to Commonly Used Antibiotics, with Rare Cases of Reduced Sensitivity to Ciprofloxacin. Foods, 12(6), 1255. [Link]

-

Cui, P., et al. (2021). Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics. Frontiers in Microbiology, 12, 735079. [Link]

-

Patsnap. (2024). What is the mechanism of Oxytetracycline? Patsnap Synapse. [Link]

-

Turnbull, P. C. B., et al. (2004). MICs of Selected Antibiotics for Bacillus anthracis, Bacillus cereus, Bacillus thuringiensis, and Bacillus mycoides from a Range of Clinical and Environmental Sources as Determined by the Etest. Journal of Clinical Microbiology, 42(8), 3626–3634. [Link]

-

Stępień-Pyśniak, D., et al. (2015). Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany. Avian Diseases, 59(1), 136-143. [Link]

-

Rood, J. I., et al. (2016). Antimicrobial Resistance in Clostridium and Brachyspira spp. and Other Anaerobes. Microbiology Spectrum, 4(4). [Link]

-

Stępień-Pyśniak, D., et al. (2015). Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany. PubMed. [Link]

-

Kars, M. D., et al. (2019). Antimicrobial Susceptibility Patterns of Bacillus anthracis Isolates Obtained from Different Origins. Kafkas Üniversitesi Veteriner Fakültesi Dergisi. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Sasaki, Y., et al. (2001). Tetracycline-resistance genes of Clostridium perfringens, Clostridium septicum and Clostridium sordellii isolated from cattle affected with malignant edema. Veterinary Microbiology, 82(2), 125-134. [Link]

-

Nannou, C., et al. (2023). Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics. Molecules, 28(22), 7609. [Link]

-

Christiano, C., et al. (2021). Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach. Frontiers in Microbiology, 12, 695995. [Link]

-

Novy, P., et al. (2011). In vitro synergistic effects of baicalin with oxytetracycline and tetracycline against Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 66(5), 1178–1179. [Link]

-

Amerigo Scientific. (n.d.). Oxytetracycline: Applications, Mechanism of Action. Amerigo Scientific. [Link]

-

Dagès, M., et al. (2021). Minimum inhibitory concentration (MIC) distribution (µ g/mL) of 13 antimicrobials tested against 138 isolates of C. perfringens originating from three BPGs. ResearchGate. [Link]

-

Varela, M. F., & Stephen, J. (2022). Evaluation of Antibiotic Resistance Mechanisms in Gram-Positive Bacteria. Antibiotics, 11(11), 1547. [Link]

-

Johns Hopkins ABX Guide. (2025). Staphylococcus aureus. Johns Hopkins ABX Guide. [Link]

-

Johns Hopkins ABX Guide. (2025). Streptococcus pneumoniae. Johns Hopkins ABX Guide. [Link]

-

Wiggins, G. L., et al. (1978). Antibiotic Susceptibility of Clinical Isolates of Listeria monocytogenes. Antimicrobial Agents and Chemotherapy, 13(5), 854–860. [Link]

-

Phibro. (n.d.). This compound (oxytetracycline HCI). Phibro. [Link]

-

ResearchGate. (n.d.). Minimum Inhibitory Concentration (MIC) values of isolates in this study... ResearchGate. [Link]

-

Al-Ahmad, A., et al. (2023). Profiling Antibiotic Susceptibility among Distinct Enterococcus faecalis Isolates from Dental Root Canals. Antibiotics, 13(1), 2. [Link]

-

van der Meeren, B. T., et al. (2014). Antimicrobial susceptibility of Streptococcus pneumoniae in adult patients with pneumococcal pneumonia in an urban hospital in Mozambique. BMC Infectious Diseases, 14, 95. [Link]

-

UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. UCLA Health. [Link]

-

Roberts, M. C. (1996). Tetracycline resistance determinants: mechanisms of action, regulation of expression, genetic mobility, and distribution. FEMS Microbiology Reviews, 19(1), 1–24. [Link]

-

ResearchGate. (n.d.). Mechanism of action of oxytetracycline. ResearchGate. [Link]

-

Gholami-Ahangaran, M., et al. (2016). Determination of Antimicrobial Susceptibility of Clostridium Perfringens Strains Isolated from Healthy and Diseased Ostriches (S. camelus). Journal of Veterinary Research, 71(1), 101-106. [Link]

-

Coker, P. R., et al. (2002). Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods. Journal of Clinical Microbiology, 40(4), 1198–1201. [Link]

-

RxList. (n.d.). This compound (Oxytetracycline): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

ResearchGate. (n.d.). Table 1 . MICs of 18 antibiotics against the B. anthracis strains ST-1... ResearchGate. [Link]

-

Vilela, C. L., et al. (2012). Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil. Brazilian Journal of Microbiology, 43(3), 1089–1093. [Link]

-

ResearchGate. (n.d.). MIC (μg/mL) of selected antibiotics against Staphylococcus aureus in a... ResearchGate. [Link]

-

Noll, M., et al. (2018). Antibiotic susceptibility of 259 Listeria monocytogenes strains isolated from food, food-processing plants and human samples in. Journal of Infection and Public Health, 11(4), 572-577. [Link]

-

Pericàs, J. M., et al. (2021). Treatment of Enterococcus faecalis Infective Endocarditis: A Continuing Challenge. Antibiotics, 10(4), 369. [Link]

-

Ionescu, R., & Oprisan, C. (2005). Susceptibility to antibiotics of Bacillus anthracis strains isolated in Romania. Roumanian archives of microbiology and immunology, 64(1-4), 31-36. [Link]

-

Chewy. (n.d.). This compound®. Chewy. [Link]

-

Karlowsky, J. A., et al. (2022). eravacycline susceptibility against gram positive pathogens, collected in europe during 2022. IDWeek 2022. [Link]

-

Centers for Disease Control and Prevention. (n.d.). Streptococcus pneumoniae. CDC. [Link]

-

Musić, M. S., et al. (2013). Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae. Materia Socio-Medica, 25(1), 41–44. [Link]

-

Centers for Disease Control and Prevention. (2024). Antibiotic-resistant Streptococcus pneumoniae. CDC. [Link]

Sources

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 3. phibropro.com [phibropro.com]

- 4. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]

- 5. Virulence alterations in staphylococcus aureus upon treatment with the sub-inhibitory concentrations of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Antibiotic-resistant Streptococcus pneumoniae | Pneumococcal | CDC [cdc.gov]

- 8. meridian.allenpress.com [meridian.allenpress.com]

- 9. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing of Bacillus anthracis: Comparison of Results Obtained by Using the National Committee for Clinical Laboratory Standards Broth Microdilution Reference and Etest Agar Gradient Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Susceptibility to antibiotics of Bacillus anthracis strains isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Listeria monocytogenes Isolates from Meat Products and Processing Environment in Poland Are Sensitive to Commonly Used Antibiotics, with Rare Cases of Reduced Sensitivity to Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of Antimicrobial Resistance in Listeria monocytogenes via Synergistic Interactions Between Thymbra capitata L. (Cav.) Essential Oil and Conventional Antibiotics [mdpi.com]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

A Preliminary Investigation of Terramycin in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terramycin, the brand name for Oxytetracycline, is a broad-spectrum antibiotic that has found versatile applications beyond its clinical use, becoming a valuable tool in molecular biology. This technical guide provides an in-depth exploration of the core molecular mechanisms of this compound and its practical applications in the laboratory. We will delve into its primary role as an inhibitor of bacterial protein synthesis and its consequential use as a selection agent in molecular cloning. Furthermore, this guide will detail its pivotal function in inducible gene expression systems, a cornerstone of modern genetic engineering. Finally, we will address the critical off-target effects of this compound on eukaryotic cells, specifically its impact on mitochondrial function, providing protocols to assess these effects. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively and judiciously utilize this compound in their experimental designs.

The Dual-Edged Sword: Understanding this compound's Mechanism of Action

This compound, a member of the tetracycline family of antibiotics, exerts its primary effect by inhibiting protein synthesis in prokaryotes. This mechanism is the foundation of its utility in molecular biology, both as a tool for eliminating bacterial contamination and for selecting genetically modified bacteria.

Targeting the Bacterial Ribosome

The canonical mechanism of action for this compound is its binding to the 30S ribosomal subunit in bacteria. This interaction physically obstructs the aminoacyl-tRNA from binding to the acceptor (A) site on the mRNA-ribosome complex[1]. By preventing the addition of new amino acids to the growing polypeptide chain, this compound effectively halts protein synthesis, leading to a bacteriostatic effect where bacterial growth and replication are inhibited[1]. This specificity for the prokaryotic 70S ribosome over the eukaryotic 80S ribosome is a key feature of its clinical efficacy, though as we will see, this distinction is not absolute when considering cellular organelles of prokaryotic origin.

The Achilles' Heel of Eukaryotes: Mitochondrial Protein Synthesis

The endosymbiotic theory posits that mitochondria evolved from an ancient prokaryote. A legacy of this evolutionary history is the presence of 70S-like ribosomes within mitochondria, which are responsible for synthesizing key protein components of the electron transport chain. Due to this similarity, this compound and other tetracyclines can also inhibit mitochondrial protein synthesis in eukaryotic cells[2][3][4]. This off-target effect is a critical consideration for researchers, as it can lead to mitochondrial dysfunction, altered cellular metabolism, and changes in cell proliferation, potentially confounding experimental results[4][5].

This compound in Practice: Core Laboratory Applications

The unique properties of this compound have led to its adoption in several key molecular biology workflows.

A Gatekeeper for Genetic Purity: this compound as a Selection Agent

In the realm of molecular cloning, the introduction of a plasmid into a bacterial host is a fundamental step. Plasmids used for cloning are often engineered to carry a gene conferring resistance to a specific antibiotic. The tetracycline resistance gene is a commonly used selectable marker. After the transformation procedure, bacteria are plated on a growth medium containing this compound. Only the bacteria that have successfully taken up the plasmid containing the tetracycline resistance gene will be able to survive and proliferate, forming colonies. This process allows for the selection of successfully transformed bacteria, a critical step in amplifying and isolating the desired plasmid DNA.

Experimental Protocol: Bacterial Transformation and Selection with this compound

This protocol outlines the steps for transforming competent E. coli with a plasmid containing a tetracycline resistance gene and selecting for transformants.

Materials:

-

Competent E. coli cells (e.g., DH5α)

-

Plasmid DNA with a tetracycline resistance marker

-

Luria-Bertani (LB) agar plates

-

LB broth

-

This compound (Oxytetracycline hydrochloride) stock solution (e.g., 10-15 mg/mL in 70% ethanol)[6][7]

-

SOC medium

-

Incubator at 37°C

-

Water bath at 42°C

-

Sterile microcentrifuge tubes and spreaders

Procedure:

-

Preparation of this compound Plates:

-

Prepare LB agar according to the manufacturer's instructions and autoclave.

-

Cool the molten agar to approximately 55°C.

-

Add this compound stock solution to the cooled agar to a final concentration of 10-15 µg/mL. Swirl gently to mix.

-

Pour the plates and allow them to solidify. Store at 4°C, protected from light[8].

-

-

Transformation:

-

Thaw a tube of competent E. coli on ice.

-

Add 1-5 µL of plasmid DNA to the cells. Gently mix by flicking the tube.

-

Incubate the mixture on ice for 30 minutes.

-

Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.

-

Immediately transfer the tube back to ice for 2 minutes.

-

-

Recovery and Plating:

-

Add 250-500 µL of pre-warmed SOC medium to the cells.

-

Incubate at 37°C for 1 hour with gentle shaking to allow the bacteria to recover and express the antibiotic resistance gene.

-

Plate 100-200 µL of the cell suspension onto the pre-warmed LB-Terramycin agar plates.

-

Incubate the plates overnight at 37°C.

-

-

Colony Selection and Growth:

-

The following day, observe the plates for colony growth.

-

Pick individual colonies and inoculate them into LB broth containing this compound (10-15 µg/mL) for overnight culture and subsequent plasmid DNA extraction.

-

Controlling Gene Expression: The Tetracycline-Inducible (Tet-On/Tet-Off) Systems

Perhaps the most sophisticated application of tetracyclines in molecular biology is their use in inducible gene expression systems. These systems allow for the temporal and quantitative control of gene expression in eukaryotic cells, which is invaluable for studying gene function[9][10][11].

The core components of these systems are the tetracycline repressor protein (TetR) from E. coli and the tetracycline operator sequence (tetO)[9].

-

Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion of TetR and a transcriptional activator domain (like VP16), binds to the tetO sequences in a promoter upstream of the gene of interest, driving its expression. When tetracycline or its more stable analog, doxycycline (Dox), is added, it binds to tTA, causing a conformational change that prevents tTA from binding to the tetO sequence, thus turning gene expression off[9][11].

-

Tet-On System: This is the more commonly used system and employs a reverse tetracycline-controlled transactivator (rtTA). rtTA only binds to the tetO sequence and activates transcription in the presence of doxycycline[9][10][11]. This allows for gene expression to be induced by the addition of Dox.

Doxycycline is generally preferred over tetracycline for these systems due to its higher stability and greater affinity for the transactivator proteins[12].

Figure 1: Simplified workflow of the Tet-On inducible gene expression system.

Experimental Protocol: Induction and Analysis of Gene Expression in a Tet-On System

This protocol provides a general framework for inducing gene expression in a stable cell line containing a Tet-On system and analyzing the expression by Western blot.

Materials:

-

Stable cell line expressing the rtTA and the gene of interest under a TRE promoter

-

Complete cell culture medium

-

Tetracycline-free fetal bovine serum (FBS)

-

Doxycycline stock solution (e.g., 1 mg/mL in sterile water or ethanol)[10]

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the protein of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Induction:

-

Plate the stable cells at a desired density in multi-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a dilution of the doxycycline stock solution in complete medium to achieve the desired final concentration (typically ranging from 10 to 1000 ng/mL). Include an uninduced control (no doxycycline).

-

Replace the medium on the cells with the doxycycline-containing medium.

-

Incubate for the desired induction period (typically 24-48 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding lysis buffer and scraping.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein using a chemiluminescent substrate and an imaging system.

-

A Word of Caution: Investigating Off-Target Effects

While this compound is a powerful tool, its impact on mitochondrial function necessitates careful consideration and appropriate controls in experimental design.

Quantifying Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This protocol can be used to determine the cytotoxic effects of this compound on a given cell line.

Experimental Protocol: MTT Assay for this compound Cytotoxicity

Materials:

-

Eukaryotic cell line of interest

-

Complete cell culture medium

-

This compound (Oxytetracycline)

-

96-well plates

-

MTT solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium without this compound).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL[13].

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader[13].

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Assessing Mitochondrial Health: The JC-1 Assay

The JC-1 assay is a widely used method to assess mitochondrial membrane potential, a key indicator of mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Figure 2: Principle of the JC-1 assay for mitochondrial membrane potential.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

Materials:

-

Cells treated with this compound as described in the MTT assay protocol

-

JC-1 dye

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Treat cells with various concentrations of this compound for the desired time.

-

Harvest the cells and wash them with PBS.

-

-

JC-1 Staining:

-

Resuspend the cells in medium containing JC-1 dye (typically 1-5 µg/mL).

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Analysis:

-

Wash the cells to remove excess dye.

-

Analyze the cells by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel). Alternatively, visualize the cells using a fluorescence microscope.

-

-

Data Interpretation:

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio in this compound-treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

-

Data Summary and Interpretation

The following tables provide typical working concentrations and a qualitative comparison of inducers for the Tet system.

Table 1: Typical Working Concentrations of this compound (Oxytetracycline)

| Application | Organism/System | Typical Concentration | Reference |

| Bacterial Selection | E. coli | 10-15 µg/mL | [8] |

| Contamination Prevention | Eukaryotic Cell Culture | 10 mg/L | [6] |

Table 2: Qualitative Comparison of Inducers for Tet-On Systems

| Inducer | Relative Stability | Induction Potency | Typical Concentration Range | Reference |

| Tetracycline | Lower | Lower | 1-5 µg/mL | [6] |

| Doxycycline | Higher | Higher | 10-1000 ng/mL | [10][12] |

Conclusion and Best Practices

This compound (Oxytetracycline) is an indispensable tool in the molecular biologist's toolkit. Its ability to inhibit bacterial protein synthesis makes it an effective selection agent, while its interaction with the TetR protein forms the basis of powerful inducible gene expression systems. However, researchers must remain vigilant of its off-target effects on mitochondrial function. When using this compound or other tetracyclines, it is crucial to:

-

Use the lowest effective concentration: Titrate the concentration of the antibiotic to find the minimum amount needed for selection or induction to minimize off-target effects.

-

Include appropriate controls: Always include uninduced controls in Tet-system experiments and vehicle controls in cytotoxicity and mitochondrial function assays.

-

Use tetracycline-free serum: When working with Tet-inducible systems, use certified tetracycline-free FBS to avoid basal expression.

-

Consider the experimental context: Be aware that the metabolic changes induced by tetracyclines could influence the outcome of experiments, particularly those related to cell metabolism, proliferation, and stress responses.

By understanding both the power and the potential pitfalls of this compound, researchers can harness its capabilities to advance their scientific discoveries while maintaining experimental rigor and data integrity.

References

- Berens, C., & Hillen, W. (2003). Gene regulation by tetracyclines. European Journal of Biochemistry, 270(15), 3109-3121.

- Clontech Laboratories, Inc. (2015). Tet-One™ Inducible Expression System User Manual.

- ABO. (n.d.). Tetracycline Protocol and Selection Guide.

- Addgene. (n.d.). Tetracycline (Tet) Inducible Expression.

- Barrick Lab. (n.d.). ProtocolsAntibioticStockSolutions.

- Choi, Y. H., & Schweizer, H. P. (2005). mini-Tn7-transposon-based tools for the creation of single-copy gene fusions in Pseudomonas aeruginosa. Journal of microbiological methods, 62(2), 169-179.

- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit.

- Graphviz. (n.d.). DOT Language.

- Hoppel, C. L. (2002). The mitochondrial transport of carnitine and its derivatives. The Journal of nutritional biochemistry, 13(10), 572-581.

- Large Scale Biology. (n.d.). Intro to DOT language.

- Lew, A. M., & London, R. E. (2001). Comparison of doxycycline and minocycline as inducers of the tetracycline-responsive promoter system.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- protocols.io. (2023). MTT (Assay protocol).

- protocols.io. (2024).

- Synapse, P. (2024).

- Takara Bio. (n.d.). Tet-On® 3G Inducible Expression Systems User Manual.

- Tan, J., & Wang, H. (2021). Tetracyclines exhibit antitumor activity by targeting mitochondria. Cancer letters, 519, 13-22.

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.). Inducible Protein Expression Using the T-REx System.

- Thermo Fisher Scientific. (n.d.). MTT Assay Protocol.

- Thermo Fisher Scientific. (n.d.). MitoProbe™ JC-1 Assay Kit for Flow Cytometry.

- van der Laan, M., & Rehling, P. (2009). The role of the mitochondrial inner membrane presequence translocase in protein import. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1793(1), 41-51.

- VectorBuilder. (n.d.). Inducible Gene Expression Vector (Tet-On).

- Wikipedia contributors. (2024). Graphviz.

- Your lab's internal protocol repository or a relevant public

- Ahler, E., Sullivan, W. J., Cass, A., Braas, D., York, A. G., Bensinger, S. J., ... & Christofk, H. R. (2013). Doxycycline alters metabolism and proliferation of human cell lines. PloS one, 8(5), e64561.

- Moullan, N., Mouchiroud, L., Wang, X., Ryu, D., Williams, E. G., Mottis, A., ... & Auwerx, J. (2015). Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research. Cell reports, 10(10), 1681-1691.

Sources

- 1. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]

- 2. Tetracyclines disturb mitochondrial function across eukaryotic models: a call for caution in biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet [news.ki.se]

- 4. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]

- 6. abo.com.pl [abo.com.pl]

- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]

- 8. Making tetracycline LB agar plates [protocols.io]

- 9. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. takarabio.com [takarabio.com]

- 11. takarabio.com [takarabio.com]

- 12. researchgate.net [researchgate.net]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to the Off-Target Effects of Terramycin (Oxytetracycline): A Guide for Researchers

Abstract

Terramycin, the brand name for oxytetracycline (OTC), is a broad-spectrum bacteriostatic antibiotic from the tetracycline family. Its primary, well-documented mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[1][2] This targeted action effectively halts bacterial proliferation. However, a growing body of evidence reveals that this compound's biological activity is not confined to prokaryotic targets. It exerts a range of "off-target" effects in eukaryotic cells that are independent of its antimicrobial properties. These non-canonical activities include mitochondrial modulation, anti-inflammatory and immunomodulatory actions, inhibition of matrix metalloproteinases, and induction of genotoxic stress. Understanding these off-target effects is critical for drug development professionals and researchers, as they can represent both confounding variables in experimental design and potential avenues for novel therapeutic applications. This guide provides an in-depth exploration of the key off-target mechanisms of this compound, complete with technical insights and detailed protocols for their investigation.

Introduction: Beyond the Ribosome

The foundational principle of this compound's antibiotic efficacy lies in the structural differences between bacterial (70S) and mammalian (80S) ribosomes, which historically suggested a high degree of selective toxicity.[1] While this selectivity holds true for cytoplasmic protein synthesis, the evolutionary origin of mitochondria from an alphaproteobacterium presents a critical exception. Eukaryotic mitochondria possess their own 70S-like ribosomes, creating an inadvertent target for tetracycline-class antibiotics. This interaction is the linchpin for many of this compound's off-target effects, initiating a cascade of cellular responses that extend far beyond simple antibacterial action. This guide will deconstruct these effects, providing the mechanistic rationale and experimental frameworks necessary for their rigorous study.

Mitochondrial Perturbation: The Primary Off-Target Hub

The endosymbiotic origin of mitochondria makes them uniquely vulnerable to tetracyclines. By inhibiting mitochondrial protein synthesis, this compound disrupts the production of essential protein subunits of the electron transport chain (ETC), leading to a state of mitochondrial dysfunction and proteotoxic stress.

Mechanism of Action

This compound readily crosses the mitochondrial double membrane and binds to the small ribosomal subunit (mitoribosome), impeding the translation of mitochondrial DNA-encoded proteins. This leads to a mitonuclear protein imbalance, impaired oxidative phosphorylation (OXPHOS), and a reduction in cellular ATP production.[3] Studies have shown that oxytetracycline significantly inhibits the activity of cytochrome c oxidase (Complex IV of the ETC), a key enzyme in mitochondrial respiration.

Experimental Workflows for Assessing Mitochondrial Dysfunction

Caption: Workflow for investigating this compound's impact on mitochondrial function.

Protocol 2.2.1: Cytochrome C Oxidase Activity Assay

This colorimetric assay measures the activity of Cytochrome c oxidase (Complex IV) by monitoring the oxidation of reduced cytochrome c, which results in a decrease in absorbance at 550 nm.[4][5][6]

Rationale: This protocol directly measures the function of a critical ETC component whose subunits are encoded by mitochondrial DNA, making it a sensitive indicator of impaired mitochondrial protein synthesis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Culture cells (e.g., HeLa, HepG2) to 80-90% confluency.

-

Treat cells with varying concentrations of oxytetracycline (e.g., 1-100 µg/mL) and a vehicle control for a specified time (e.g., 24-72 hours).

-

Harvest cells and isolate mitochondria using a commercial kit or differential centrifugation.

-

Determine the protein concentration of the mitochondrial lysate using a BCA or Bradford assay.

-

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl.

-

Ferrocytochrome c Substrate Solution: Dissolve cytochrome c in water to a final concentration of 0.22 mM. Reduce the cytochrome c by adding a fresh solution of dithiothreitol (DTT) to a final concentration of 0.5 mM.[7] Incubate for 15 minutes at room temperature. The solution's color should change from dark orange to a pale purple-red.[7]

-

-

Assay Procedure:

-

Set a spectrophotometer to 550 nm and configure it for kinetic measurements.

-

Warm assay buffer and substrate solution to 25°C.

-

In a cuvette, add 950 µL of Assay Buffer and 50 µL of the mitochondrial sample (adjust volume and concentration as needed).

-

Initiate the reaction by adding 50 µL of the Ferrocytochrome c Substrate Solution and mix immediately.

-

Immediately begin recording the decrease in absorbance at 550 nm every 5 seconds for 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA550/min).

-

Enzyme activity is calculated using the Beer-Lambert law. The extinction coefficient for the change in absorbance between reduced and oxidized cytochrome c at 550 nm is 21.84 mM⁻¹cm⁻¹.

-

Compare the activity in oxytetracycline-treated samples to the vehicle control to determine the percent inhibition.

-

Protocol 2.2.2: Cellular ATP Level Quantification

This bioluminescent assay quantifies ATP as a marker of metabolically active, viable cells.[8] The assay relies on the ATP-dependent luciferase reaction to produce light, which is measured with a luminometer.[9]

Rationale: Since the majority of cellular ATP is generated via mitochondrial OXPHOS, a significant reduction in ATP levels following this compound treatment directly reflects impaired mitochondrial function.

Step-by-Step Methodology:

-

Cell Plating and Treatment:

-

Seed cells into a white, opaque 96-well plate suitable for luminescence assays.

-

Allow cells to adhere overnight.

-

Treat cells with a dose range of oxytetracycline and a vehicle control. Include a "no-cell" control for background subtraction.

-

-

Assay Procedure (using a commercial kit, e.g., from Promega or Sigma-Aldrich):

-

Equilibrate the plate and detection reagents to room temperature.

-

Reconstitute the luciferase/luciferin reagent according to the manufacturer's instructions.

-

Add a volume of the detection reagent equal to the culture medium volume in each well (e.g., 100 µL). This single-step reagent lyses the cells to release ATP and provides the necessary components for the light-producing reaction.[9]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Subtract the average background reading (no-cell control) from all other readings.

-

Plot the relative luminescence units (RLU) against the oxytetracycline concentration.

-

Express the results as a percentage of the vehicle-treated control.

-

| Off-Target Effect | Key Molecular Target/Pathway | Consequence | Recommended Assay |

| Mitochondrial Dysfunction | Mitochondrial Ribosome | Inhibition of protein synthesis, impaired ETC function | Cytochrome C Oxidase Assay, Cellular ATP Assay |

Immunomodulation and Anti-Inflammatory Effects

Beyond its direct impact on mitochondria, this compound exhibits significant immunomodulatory properties. It can suppress the production of key pro-inflammatory mediators, an effect that is being explored for therapeutic purposes in various inflammatory conditions.[10][11][12]

Mechanism of Action: Suppression of Pro-Inflammatory Signaling

Tetracycline-class antibiotics have been shown to inhibit inflammatory pathways by modulating the activation of key transcription factors and signaling cascades. Research on other tetracyclines demonstrates that these drugs can suppress the lipopolysaccharide (LPS)-induced production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[13] This suppression is achieved, in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 and ERK.[14]

Caption: this compound inhibits pro-inflammatory cytokine production via NF-κB and MAPK pathways.

Protocol 3.2.1: Quantifying Cytokine Suppression via ELISA

Rationale: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of a particular protein (e.g., TNF-α, IL-6) in a sample, such as cell culture supernatant. It serves as a direct measure of the functional outcome of this compound's anti-inflammatory effects.

Step-by-Step Methodology:

-

Cell Culture and Stimulation:

-

Culture immune cells (e.g., THP-1 monocytes, primary peripheral blood mononuclear cells) in a 24-well plate.

-

Pre-treat the cells with various concentrations of oxytetracycline for 1-2 hours.

-

Induce an inflammatory response by adding an agonist like LPS (100 ng/mL). Include vehicle and unstimulated controls.

-

Incubate for a period optimized for peak cytokine production (e.g., 6-24 hours).

-

-

Sample Collection:

-

Centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

-

Carefully collect the supernatant and store it at -80°C until analysis.

-

-

ELISA Procedure (using a commercial sandwich ELISA kit):

-

Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight.

-

Wash the plate with Wash Buffer (PBS with 0.05% Tween-20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Wash the plate.

-

Add standards (recombinant cytokine) and collected supernatants to the wells and incubate for 2 hours.

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1-2 hours.

-

Wash the plate.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.

-

Wash the plate thoroughly.

-

Add the TMB substrate solution and incubate in the dark until a color change is observed.

-

Stop the reaction with Stop Solution (e.g., 2N H₂SO₄).

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.

-

Calculate the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Determine the percentage of cytokine suppression relative to the LPS-only control.

-

Inhibition of Matrix Metalloproteinases (MMPs)

Tetracyclines possess a well-documented ability to inhibit MMPs, a family of zinc-dependent endopeptidases responsible for degrading extracellular matrix (ECM) components.[11][12][15] This activity is independent of their antibiotic function and is primarily attributed to their ability to chelate the Zn²⁺ and Ca²⁺ ions essential for MMP catalytic activity.

Mechanism of Action

MMPs are crucial for tissue remodeling, wound healing, and angiogenesis. Their dysregulation contributes to pathologies like arthritis, cancer metastasis, and periodontitis.[10][11] Oxytetracycline has been shown to inhibit MMP-1 (collagenase-1) mRNA expression and activity, which can impact collagen remodeling. This effect may explain its use in treating flexural deformities in foals, where it is thought to make developing ligaments more susceptible to elongation.[15]

| MMP Inhibition Data Summary | |

| Tetracycline Class | Observed Effect |

| Oxytetracycline | Dose-dependent decrease in MMP-1 mRNA expression in equine myofibroblasts.[15] |

| Doxycycline, Minocycline | Inhibition of MMP-9 activity, suppressing osteoclast differentiation. |

| General Tetracyclines | Inhibition of MMP-2 and MMP-9, reducing pathological collagen degradation.[15] |

Protocol 4.2.1: Gelatin Zymography for MMP-2 and MMP-9 Activity

Rationale: Zymography is an electrophoretic technique that allows for the detection of protease activity directly within an SDS-PAGE gel containing a copolymerized substrate, such as gelatin for detecting gelatinases (MMP-2 and MMP-9).[16] It provides semi-quantitative data and can distinguish between the latent (pro-MMP) and active forms of the enzymes based on molecular weight.[17]

Step-by-Step Methodology:

-

Sample Preparation:

-

Culture cells (e.g., HT1080 fibrosarcoma cells, which secrete high levels of MMPs) in serum-free media, as serum contains natural MMP inhibitors.

-

Treat cells with oxytetracycline at various concentrations.

-

Collect the conditioned media and centrifuge to remove cellular debris.

-

Determine the total protein concentration of each sample.

-

-

Gel Electrophoresis:

-

Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

-

Mix samples with a non-reducing sample buffer (do not heat or add β-mercaptoethanol, as this would irreversibly denature the enzymes).

-

Load equal amounts of protein per lane. Include a positive control (activated MMP-2/MMP-9) and a molecular weight marker.

-

Run the gel at 4°C until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

After electrophoresis, remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100) at room temperature with gentle agitation. This removes the SDS and allows the MMPs to renature.

-

Incubate the gel overnight (16-24 hours) at 37°C in a development buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100).

-

-

Staining and Visualization:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a dark blue background. These clear bands represent areas where the gelatin has been digested by MMPs.

-

-

Data Analysis:

-

Photograph the gel and perform densitometric analysis on the clear bands using software like ImageJ.

-

Quantify the area of lysis and compare the activity in treated samples to the untreated control.

-

Genotoxicity and Epigenetic Alterations

Emerging research indicates that oxytetracycline can induce genotoxic stress in eukaryotic cells. One study demonstrated that in vitro exposure of human peripheral blood mononuclear cells (PBMCs) to OTC resulted in DNA damage, characterized by the activation of the DNA damage response pathway.

Mechanism of Action

The precise mechanism of OTC-induced genotoxicity is still under investigation but may be linked to the generation of reactive oxygen species (ROS) or direct interaction with DNA. The cellular response involves the activation of sensor proteins like ATM, which then phosphorylates histone variant H2AX at serine 139, creating γ-H2AX foci at the sites of DNA double-strand breaks (DSBs). This serves as a docking site for DNA repair proteins.

Caption: Dual workflows for assessing this compound-induced genotoxicity.

Protocol 5.2.1: Alkaline Comet Assay for DNA Break Detection

Rationale: The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[18][19] Under alkaline conditions, the assay detects both single and double-strand breaks. Damaged, fragmented DNA migrates away from the nucleus during electrophoresis, forming a "comet tail" whose length and intensity are proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting:

-

Treat cells in suspension or monolayer with oxytetracycline. Include a negative (vehicle) and positive (e.g., 100 µM H₂O₂) control.

-

Harvest cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

-

Slide Preparation:

-

Mix a small volume of the cell suspension with molten low-melting-point agarose (at ~37°C).

-

Quickly pipette the mixture onto a specially coated microscope slide (CometSlide™) and cover with a coverslip.

-

Solidify the agarose by placing the slide at 4°C for 10-30 minutes.

-

-

Lysis:

-

Gently remove the coverslip and immerse the slides in a pre-chilled Lysis Solution (containing high salt and detergents like Triton X-100) for 1-2 hours at 4°C. This removes cell membranes and proteins, leaving behind the DNA nucleoid.

-

-

Alkaline Unwinding and Electrophoresis:

-

Immerse the slides in a horizontal electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer (e.g., pH > 13) for 20-40 minutes to allow the DNA to unwind.

-

Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes at 4°C.

-

-

Neutralization and Staining:

-

Gently drain the electrophoresis buffer and neutralize the slides by washing them three times with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a fluorescent dye (e.g., SYBR® Green or propidium iodide) to each slide.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail and the tail moment (a product of tail length and the fraction of DNA in the tail).

-

Protocol 5.2.2: γ-H2AX Foci Immunofluorescence Staining

Rationale: This immunocytochemical method specifically visualizes DNA double-strand breaks by detecting the phosphorylated form of histone H2AX.[20][21] The formation of discrete nuclear foci provides a quantifiable measure of DSB induction and can also be used to track DNA repair over time.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat with oxytetracycline and appropriate controls as described previously.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[22]

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to the nucleus.

-

-

Blocking and Antibody Incubation:

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-phospho-Histone H2AX Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[23]

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

-

Wash a final time with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Count the number of distinct γ-H2AX foci per nucleus. An increase in the average number of foci per cell in treated samples compared to controls indicates the induction of DNA double-strand breaks.

-

Conclusion and Future Directions

The evidence presented in this guide demonstrates that this compound (oxytetracycline) is a multifaceted compound with significant biological activities extending beyond its antibacterial role. Its off-target effects on mitochondria, inflammatory signaling, matrix metalloproteinases, and DNA integrity are crucial considerations for researchers. For those using this compound or other tetracyclines in experimental systems (e.g., Tet-On/Tet-Off inducible gene expression systems), these effects can be significant confounding factors. Conversely, these non-canonical properties, particularly the anti-inflammatory and MMP-inhibitory actions, present exciting opportunities for drug repurposing and the development of new therapeutic strategies for a host of non-infectious diseases. Rigorous investigation using the detailed protocols provided herein will be essential to fully characterize these effects and harness their potential therapeutic value.

References

-

Ben, J., et al. (2019). Effects of oxytetracycline on growth and chlorophyll a fluorescence in green algae (Chlorella vulgaris), diatom (Phaeodactylum tricornutum) and cyanobacteria (Microcystis aeruginosa and Nodularia spumigena). Oceanologia. Available at: [Link]

-

CRPR. Gamma-H2AX protocol (optimized for VH10-cells). Available at: [Link]

-

Wall, R., et al. (2024). Immune modulatory effects of tulathromycin, gamithromycin, and oxytetracycline in cattle. PMC - NIH. Available at: [Link]

-

Iyengar, B. & Raju, R. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. Available at: [Link]

-

Sapadin, A. N. & Fleischmajer, R. (n.d.). Tetracyclines: nonantibiotic properties and their clinical implications. PubMed. Available at: [Link]

-

Sleph, P. G., et al. (n.d.). Tetracyclines downregulate the production of LPS-induced cytokines and chemokines in THP-1 cells via ERK, p38, and nuclear factor-κB signaling pathways. PMC - NIH. Available at: [Link]

-

3H Biomedical. Cytochrome C Oxidase Assay (COX). Available at: [Link]

-

Pospisil, J., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. PMC - NIH. Available at: [Link]

-

Golub, L. M., et al. (n.d.). Non-antibacterial tetracycline formulations: clinical applications in dentistry and medicine. PMC - NIH. Available at: [Link]

-

Iyengar, B. & Raju, R. (n.d.). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. NIH. Available at: [Link]

-

Bencsik, P., et al. (n.d.). MMP Activity Detection in Zymograms. SciSpace. Available at: [Link]

-

Lauer-Fields, J., et al. (n.d.). Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. Available at: [Link]

-

Valdes, F., et al. (n.d.). The Oxytetracycline and Florfenicol Effect on the Immune System and Oxidative Stress Response of the SHK-1 Cell Line of Salmo salar. MDPI. Available at: [Link]

-

Ci, X., et al. (n.d.). Effect of oxytetracycline on airway inflammation, airway goblet cell.... ResearchGate. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Oxytetracycline?. Available at: [Link]

-

Yévenes, P. F., et al. (2012). Persistent Oxytetracycline Exposure Induces an Inflammatory Process That Improves Regenerative Capacity in Zebrafish Larvae. PMC - NIH. Available at: [Link]

-

BioChain. User's Manual and Instructions. Available at: [Link]

-

BioAssay Systems. EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. Available at: [Link]

-

Bencsik, P., et al. (n.d.). MMP Activity Detection in Zymograms. PubMed. Available at: [Link]

-

Sapadin, A. N. & Fleischmajer, R. (2025). Tetracyclines: Nonantibiotic properties and their clinical implications | Request PDF. ResearchGate. Available at: [Link]

-

Pospisil, J., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE. Available at: [Link]

-

De Vries, H. & Kroon, A. M. (n.d.). Different effects of oxytetracycline and doxycycline on mitochondrial protein synthesis in rat liver after long-term treatment. PubMed. Available at: [Link]

-

Molina, J., et al. (2022). A systematic review of the impacts of oral tetracycline class antibiotics on antimicrobial resistance in normal human flora. Oxford Academic. Available at: [Link]

-

American Society for Microbiology. (2010). Oxidase Test Protocol. Available at: [Link]

-